In-Depth Technical Guide: Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate (CAS No. 100187-10-8)
In-Depth Technical Guide: Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate (CAS No. 100187-10-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physical properties, and a plausible synthetic route based on established methodologies for related 1,2,4-triazole derivatives. While specific quantitative biological data for this compound is limited in publicly available literature, this guide discusses the known biological activities of the broader 1,2,4-triazole class of compounds, providing a basis for potential research applications.
Chemical Identity and Properties
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a triazole derivative with the chemical formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol .
| Property | Value | Reference |
| CAS Number | 100187-10-8 | |
| Molecular Formula | C₇H₁₁N₃O₂ | |
| Molecular Weight | 169.18 g/mol | |
| IUPAC Name | ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate | |
| Physical Form | Solid | |
| Purity | Typically >97% |
Synthesis
A detailed experimental protocol for the synthesis of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is not explicitly available in a single source. However, a plausible and efficient synthetic route can be devised based on the well-established Pinner reaction for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates.[1] This methodology involves the reaction of an appropriate carboxyimidate hydrochloride with formylhydrazide.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 3-imino-2-cyanobutanoate hydrochloride (Pinner Salt)
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To a stirred solution of ethyl 2-cyano-3-oxobutanoate in anhydrous ethanol, add a stoichiometric equivalent of anhydrous ammonia gas at 0°C.
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After the initial reaction, slowly bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C until saturation.
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Allow the mixture to stand at a low temperature (e.g., 4°C) for 24-48 hours to facilitate the precipitation of the Pinner salt.
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Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the crude ethyl 3-imino-2-cyanobutanoate hydrochloride.
Step 2: Cyclization to Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate
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Suspend the synthesized Pinner salt and a molar equivalent of formylhydrazide in a suitable solvent such as absolute ethanol.
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Heat the mixture to reflux and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product, Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate.
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Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Potential Applications
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Antifungal Activity: The triazole ring is a core component of several widely used antifungal drugs.[2]
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Antibacterial Activity: Many 1,2,4-triazole derivatives have demonstrated efficacy against various bacterial strains.[3]
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Anticancer Activity: Certain substituted triazoles have shown potential as anticancer agents.[4]
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Anticonvulsant and Anti-inflammatory Properties: The 1,2,4-triazole nucleus has been explored for its potential in developing anticonvulsant and anti-inflammatory drugs.[3]
Given the established biological significance of the 1,2,4-triazole core, Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Potential Research Workflow
Caption: A logical workflow for investigating the biological potential of the compound.
Safety Information
According to available safety data, Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is classified with the GHS07 pictogram and the signal word "Warning". The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a chemical compound with the CAS number 100187-10-8. While specific, detailed experimental and biological data are limited, its structural relationship to the broadly bioactive 1,2,4-triazole family suggests its potential as a valuable building block in drug discovery and medicinal chemistry research. The synthetic protocol outlined in this guide, based on established chemical principles, provides a robust starting point for its preparation. Further investigation into its biological activities and mechanism of action is highly encouraged to unlock its full therapeutic potential.
References
- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
